molecular formula C10H16BrN3O B15312059 4-Bromo-1-(3-methoxycyclohexyl)-1h-pyrazol-3-amine

4-Bromo-1-(3-methoxycyclohexyl)-1h-pyrazol-3-amine

Cat. No.: B15312059
M. Wt: 274.16 g/mol
InChI Key: NUMHQKGQVWYPHE-UHFFFAOYSA-N
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Description

4-Bromo-1-(3-methoxycyclohexyl)-1h-pyrazol-3-amine is an organic compound that features a bromine atom, a methoxy group attached to a cyclohexyl ring, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(3-methoxycyclohexyl)-1h-pyrazol-3-amine typically involves multiple steps. One common method starts with the preparation of the cyclohexyl ring, followed by the introduction of the methoxy group. The pyrazole ring is then constructed, and finally, the bromine atom is introduced through a halogenation reaction. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems to control reaction parameters and ensure consistent quality. The choice of reagents and conditions is critical to minimize waste and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(3-methoxycyclohexyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a ketone, while reduction of the bromine atom will produce the corresponding hydrocarbon .

Scientific Research Applications

4-Bromo-1-(3-methoxycyclohexyl)-1h-pyrazol-3-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(3-methoxycyclohexyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The bromine atom and methoxy group play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-phenyl-1h-pyrazol-3-amine
  • 4-Bromo-3-methoxy-1-phenyl-1h-pyrazole
  • 4-Bromo-1-(3-methoxyphenyl)-1h-pyrazol-3-amine

Uniqueness

4-Bromo-1-(3-methoxycyclohexyl)-1h-pyrazol-3-amine is unique due to the presence of the cyclohexyl ring, which imparts distinct steric and electronic properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C10H16BrN3O

Molecular Weight

274.16 g/mol

IUPAC Name

4-bromo-1-(3-methoxycyclohexyl)pyrazol-3-amine

InChI

InChI=1S/C10H16BrN3O/c1-15-8-4-2-3-7(5-8)14-6-9(11)10(12)13-14/h6-8H,2-5H2,1H3,(H2,12,13)

InChI Key

NUMHQKGQVWYPHE-UHFFFAOYSA-N

Canonical SMILES

COC1CCCC(C1)N2C=C(C(=N2)N)Br

Origin of Product

United States

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